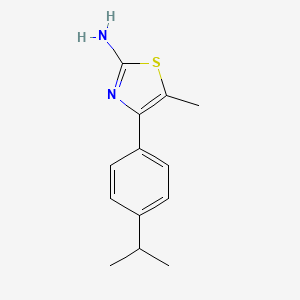

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Beschreibung

The exact mass of the compound 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-8(2)10-4-6-11(7-5-10)12-9(3)16-13(14)15-12/h4-8H,1-3H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBKNWSEMKPLMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359990 |

Source

|

| Record name | 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438218-20-3 |

Source

|

| Record name | 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 438218-20-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Candidate of Interest

In the landscape of contemporary drug discovery, the thiazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacological activities. Within this esteemed class of heterocyclic compounds, 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine emerges as a molecule of significant interest. Its structural features—a substituted phenyl ring appended to a 2-aminothiazole core—suggest a potential for diverse biological interactions, making a thorough understanding of its physicochemical properties not just an academic exercise, but a critical prerequisite for any rational drug development program.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. Moving beyond a simple tabulation of data, this document delves into the "why" and "how"—elucidating the causal relationships between molecular structure and physical behavior, and providing detailed, field-proven protocols for the experimental determination of these vital parameters. Our objective is to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge necessary to unlock the full therapeutic potential of this promising compound.

I. Molecular Identity and Predicted Physicochemical Profile

A foundational step in the characterization of any new chemical entity is the establishment of its molecular identity and the in silico prediction of its key physicochemical properties. These computational estimations, while not a substitute for empirical data, are invaluable for early-stage assessment, guiding experimental design and resource allocation.[1]

Table 1: Molecular Identifiers and Computationally Predicted Physicochemical Properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

| Property | Value | Source |

| IUPAC Name | 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine | --- |

| CAS Number | 438218-20-3 | --- |

| Molecular Formula | C₁₃H₁₆N₂S | --- |

| Molecular Weight | 232.35 g/mol | --- |

| Predicted Melting Point | 135-155 °C | ACD/Percepta[2] |

| Predicted Boiling Point | 350-380 °C at 760 mmHg | ACD/Percepta[2][3] |

| Predicted pKa (Most Basic) | 4.5 - 5.5 | MarvinSketch[4] |

| Predicted logP | 3.2 - 3.8 | MarvinSketch[5][4] |

| Predicted Aqueous Solubility (logS) | -3.5 to -4.5 (low) | MarvinSketch[6][7] |

Note: The predicted values are generated using advanced algorithms and training libraries from reputable software such as ACD/Percepta and ChemAxon's MarvinSketch. These serve as estimations and must be confirmed by experimental determination.[1][8]

II. Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The transition from in silico prediction to empirical measurement is a cornerstone of rigorous scientific investigation. The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. The methodologies are selected for their robustness, reproducibility, and relevance to the drug development pipeline.

A. Lipophilicity: The Shake-Flask Method for logP Determination

Causality: The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is often sought; too high, and the compound may exhibit poor aqueous solubility and high plasma protein binding, while too low a value can hinder its ability to cross biological membranes. The shake-flask method, though labor-intensive, remains the "gold standard" for its direct and accurate measurement of partitioning.[9][10]

Experimental Protocol:

-

Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water by vigorously mixing them in a separatory funnel for 24 hours at a controlled temperature (e.g., 25 °C). Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a series of glass vials, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The phase ratio can be varied to optimize the accuracy of the measurement.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium (typically 2-4 hours, to be determined experimentally).[11]

-

Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validation: The protocol's integrity is maintained by running a blank (solvents only) to check for interfering substances and a known standard with a similar expected logP to validate the experimental setup.

B. Ionization Constant: Potentiometric Titration for pKa Determination

Causality: The acid dissociation constant (pKa) dictates the extent of ionization of a molecule at a given pH. This is of paramount importance as the ionization state affects solubility, permeability, and target binding. For a basic compound like 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, the pKa will determine the pH at which it transitions from its more lipid-soluble free base to its more water-soluble protonated form. Potentiometric titration is a robust method for determining pKa, particularly for compounds with poor aqueous solubility where a co-solvent system can be employed.[12][13]

Experimental Protocol:

-

Instrumentation: Utilize a calibrated pH meter with a suitable electrode.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or acetonitrile may be used.[13]

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the pH electrode.[14]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition.[14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is protonated.

-

Co-solvent Extrapolation: If a co-solvent is used, perform the titration at several co-solvent concentrations and extrapolate the apparent pKa values to 0% co-solvent to obtain the aqueous pKa.[13]

Self-Validation: The method is validated by titrating a known standard with a similar pKa value under the same experimental conditions.

C. Aqueous Solubility: The Equilibrium Shake-Flask Method

Causality: Aqueous solubility is a critical factor for oral drug absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. The equilibrium or thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions and is a key parameter in biopharmaceutical classification. The shake-flask method is the definitive technique for its determination.[15][16]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C to mimic physiological conditions) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to avoid adsorption of the compound onto the filter material.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated HPLC-UV method.

-

Solid-State Analysis: It is good practice to analyze the remaining solid by a technique such as X-ray powder diffraction (XRPD) to ensure that no polymorphic transformation has occurred during the experiment.

Self-Validation: The attainment of equilibrium is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) and observing that the concentration has plateaued.

III. Stability Assessment: Forced Degradation Studies

Causality: Understanding the intrinsic stability of a drug substance is a regulatory requirement and crucial for developing a stable drug product. Forced degradation studies, or stress testing, are designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods developed.[17][18]

Experimental Protocol:

The compound is subjected to a variety of stress conditions as prescribed by the International Council for Harmonisation (ICH) guideline Q1A(R2).[17]

-

Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

-

Thermal Stress: The solid compound is heated to an elevated temperature (e.g., 60 °C).

-

Photostability: The solid compound and its solution are exposed to light of a specified intensity and duration.

-

Humidity Stress: The solid compound is exposed to high humidity (e.g., 90% RH) at an elevated temperature (e.g., 40 °C).

For each condition, samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[19]

IV. Conclusion: A Roadmap for Development

The physicochemical properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, as predicted and outlined for experimental determination in this guide, provide a critical foundation for its advancement as a drug candidate. The predicted low aqueous solubility and moderate to high lipophilicity suggest that formulation strategies to enhance bioavailability may be necessary. The basic pKa indicates that its solubility will be pH-dependent, a factor that will significantly influence its behavior in the gastrointestinal tract. The comprehensive protocols provided herein offer a robust framework for obtaining the empirical data required to move forward with confidence in the development of this promising molecule.

V. References

-

Propersea (Property Prediction). (n.d.). Retrieved February 3, 2026, from [Link]

-

Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.). Retrieved February 3, 2026, from [Link]

-

Boiling Point Calculator - CalcTool. (2022, November 30). Retrieved February 3, 2026, from [Link]

-

Calculate Boiling Point Online. (n.d.). Retrieved February 3, 2026, from [Link]

-

Marvin - Chemical Drawing Software - Chemaxon. (n.d.). Retrieved February 3, 2026, from [Link]

-

Solubility Predictor | Chemaxon Docs. (n.d.). Retrieved February 3, 2026, from [Link]

-

DeepSTABp. (n.d.). Retrieved February 3, 2026, from [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18) - YouTube. (2025, December 12). Retrieved February 3, 2026, from [Link]

-

Calculators & Predictors - Chemaxon. (n.d.). Retrieved February 3, 2026, from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved February 3, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. (2025, August 5). Retrieved February 3, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved February 3, 2026, from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved February 3, 2026, from [Link]

-

Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. (2011, March 31). Retrieved February 3, 2026, from [Link]

-

Tm calculator | Tm prediction - GeneGlobe - QIAGEN. (n.d.). Retrieved February 3, 2026, from [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). Retrieved February 3, 2026, from [Link]

-

Spectrophotometric Determination Of The Pka Of Bromothymol Blue - Truman ChemLab. (n.d.). Retrieved February 3, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved February 3, 2026, from [Link]

-

Solubility prediction. (n.d.). Retrieved February 3, 2026, from [Link]

-

Boiling Point Calculator. (n.d.). Retrieved February 3, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved February 3, 2026, from [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved February 3, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

-

Calculator Plugins in MarvinSketch - Chemaxon Docs. (n.d.). Retrieved February 3, 2026, from [Link]

-

SwissADME. (n.d.). Retrieved February 3, 2026, from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved February 3, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 3, 2026, from [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) - YouTube. (2023, June 29). Retrieved February 3, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved February 3, 2026, from [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Tools for Estimating pKa - YouTube. (2011, June 24). Retrieved February 3, 2026, from [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017, October 12). Retrieved February 3, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved February 3, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved February 3, 2026, from [Link]

-

The pK a of an Indicator UV Absorption Spectrophotometry - Bloomsburg. (n.d.). Retrieved February 3, 2026, from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved February 3, 2026, from [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved February 3, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Retrieved February 3, 2026, from [Link]

-

Online Chemical Modeling Environment. (n.d.). Retrieved February 3, 2026, from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved February 3, 2026, from [Link]

-

ACD/Labs Releases Percepta. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chemaxon.com [chemaxon.com]

- 5. chemaxon.com [chemaxon.com]

- 6. Page not found - Documentation [docs.chemaxon.com:443]

- 7. Solubility prediction [cdb.ics.uci.edu]

- 8. youtube.com [youtube.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. eurjchem.com [eurjchem.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. who.int [who.int]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sgs.com [sgs.com]

- 19. resolvemass.ca [resolvemass.ca]

Technical Guide: Structure-Activity Relationship (SAR) of 4-Aryl-1,3-thiazol-2-amine Derivatives

Executive Summary

The 4-aryl-1,3-thiazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From early antimicrobial sulfonamides to modern kinase inhibitors (e.g., Dasatinib), this moiety owes its versatility to a rigid heterocyclic core that effectively orients substituents in three-dimensional space. This guide dissects the structure-activity relationship (SAR) of this scaffold, detailing the causal links between chemical modification and biological response, supported by validated synthetic protocols.

The Hantzsch Synthesis: The Foundation

Before exploring SAR, one must master the construction of the core. The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability, atom economy, and modularity. It involves the condensation of

Validated Protocol: Synthesis of 4-Phenylthiazol-2-amine

Objective: Synthesize 4-phenyl-1,3-thiazol-2-amine from 2-bromoacetophenone and thiourea.

Reagents:

-

2-Bromoacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute, solvent)

-

Sodium acetate (buffer/base)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol of finely powdered thiourea.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitoring: Reaction progress is tracked via TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the starting bromide indicates completion. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

A hydrobromide salt of the thiazole often precipitates.[1]

-

Neutralize by adding aqueous sodium acetate or ammonium hydroxide until pH

8. -

The free base precipitates as a solid.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Mechanistic Insight: The reaction proceeds via an

Synthesis Workflow Diagram

Figure 1: The Hantzsch Thiazole Synthesis pathway, converting acyclic precursors into the aromatic thiazole core.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aryl-1,3-thiazol-2-amines is governed by three primary zones. Modifications in these regions alter electronic distribution, lipophilicity (LogP), and steric fit within binding pockets.

SAR Map Overview

Figure 2: The three critical zones for chemical modification on the thiazole scaffold.

Detailed Zone Analysis

Zone A: The C2-Amino Group (The "Warhead" Linker)

This position is critical for hydrogen bonding interactions, often binding to the "hinge region" of kinase enzymes.

-

Free Amine (-NH2): Provides both H-bond donor and acceptor sites. Often required for initial potency but suffers from rapid metabolic clearance (Phase II conjugation).

-

Acylation (Amides): Converting the amine to an amide often improves metabolic stability and selectivity. For example, in Dasatinib , the amide linkage orients the molecule to fit the ATP-binding pocket of BCR-ABL.

-

Hydrazones/Schiff Bases: Reaction with aldehydes creates hydrazones (

). These derivatives frequently show enhanced antimicrobial and antifungal activity by chelating metal ions essential for microbial enzymes.

Zone B: The C4-Aryl Moiety (The Hydrophobic Anchor)

The aryl ring at position 4 engages in

-

Electronic Effects:

-

Electron Withdrawing Groups (EWGs): Substituents like

, -

Electron Donating Groups (EDGs): Groups like

(methoxy) are pivotal in tubulin inhibitors . A 3,4,5-trimethoxyphenyl motif mimics the A-ring of Colchicine, leading to potent microtubule destabilization.

-

-

Steric Constraints: Ortho-substitution can twist the phenyl ring out of coplanarity with the thiazole, potentially breaking conjugation but improving fit in narrow hydrophobic clefts.

Zone C: The C5-Position (The Fine-Tuner)

Often left as a hydrogen (-H), this position is a vector for optimization.

-

Halogenation: Introducing

or -

Fused Systems: Fusing a benzene ring across C4-C5 creates benzothiazoles , which fundamentally alters the electronic landscape and is common in amyloid-binding agents.

Quantitative Data Summary

The following table summarizes the impact of specific substitutions on biological activity based on aggregated literature data.

| Target Class | Key Substitution (Zone A) | Key Substitution (Zone B) | Effect on Activity | Mechanism |

| Anticancer (Tubulin) | Free Amine or Methylamine | 3,4,5-Trimethoxyphenyl | High Potency ( | Mimics Colchicine; disrupts microtubule assembly. |

| Anticancer (Kinase) | Amide/Urea Linker | 2-Chloro-6-methylphenyl | High Selectivity | H-bonds to hinge region; fills hydrophobic gatekeeper pocket. |

| Antibacterial | Hydrazone ( | 4-Nitrophenyl | Broad Spectrum | Increased cell membrane permeability; interference with cell wall synthesis. |

| Anti-inflammatory | Acetamide | 4-Methoxyphenyl | Moderate | COX-1/COX-2 inhibition via hydrophobic channel binding. |

Case Study: Kinase Inhibition Mechanism

Many 4-aryl-1,3-thiazol-2-amines act as ATP-competitive inhibitors. The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the C2-amino group (or its substituent) acts as a donor.

Signaling Pathway Interaction (CDK9 Inhibition)

In the context of cancer, Cyclin-Dependent Kinase 9 (CDK9) regulates transcription elongation. Thiazole derivatives inhibit CDK9, preventing the phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins (e.g., Mcl-1).

Figure 3: Mechanism of action for Thiazole-based CDK9 inhibitors leading to apoptosis.

References

-

Hantzsch Thiazole Synthesis: Chem Help Asap. "Hantzsch Thiazole Synthesis Protocol and Mechanism." Link

-

Kinase Inhibition SAR: Journal of Medicinal Chemistry. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Link

-

Tubulin Inhibitors: National Institutes of Health (NIH). "Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors." Link

-

General Biological Activity: Global Research Online. "An Overview of Thiazole Derivatives and its Biological Activities." Link

-

Antimicrobial SAR: MDPI. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles." Link

Sources

The 2-Aminothiazole Pharmacophore: A Technical Guide to Anticancer Scaffold Design and Validation

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors such as Dasatinib (Sprycel) and Alpelisib (Piqray). Its capacity to form hydrogen bonds within the ATP-binding pocket of protein kinases makes it an indispensable tool in targeted cancer therapy. This guide provides a rigorous technical framework for exploring 2-AT derivatives, moving from rational chemical synthesis to biological validation. It addresses both the high-potency potential of the scaffold and the necessary precautions against "frequent hitter" (PAINS) artifacts.

Part 1: Chemical Basis & Rational Design

The Hantzsch Synthesis: Mechanism and Protocol

The Hantzsch thiazole synthesis remains the gold standard for generating 2-aminothiazole libraries due to its atom economy and modularity. However, reproducibility often suffers from poor intermediate control.

The Mechanism:

The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the

Visualization: Hantzsch Reaction Mechanism

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis, highlighting the critical dehydration step.

Validated Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Objective: Synthesize a high-purity scaffold for subsequent SAR (Structure-Activity Relationship) modification.

Reagents:

-

Acetophenone (1.0 eq)

-

Thiourea (2.0 eq) - Excess ensures complete consumption of the electrophile.

-

Iodine (1.0 eq) - Acts as the halogenating agent and catalyst.

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Halogenation in situ: Dissolve acetophenone (10 mmol) and thiourea (20 mmol) in ethanol (50 mL). Add iodine (10 mmol) slowly. Why: Using iodine avoids handling lachrymatory

-bromoketones directly. -

Reflux Activation: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The disappearance of the starting ketone indicates completion.

-

-

Work-up & Neutralization: Cool the reaction to room temperature. The hydroiodide salt of the thiazole will precipitate. Filter the solid.

-

Free Base Liberation: Suspend the solid in water and adjust pH to 8–9 using ammonium hydroxide. Why: The free amine is required for subsequent coupling reactions; the salt form is inactive in many biological assays.

-

Recrystallization: Recrystallize from hot ethanol/water (1:1).

-

Quality Control: Purity must be >95% by HPLC before biological testing to rule out false positives from impurities.

-

Part 2: Molecular Targets & Mechanisms

The anticancer potency of 2-aminothiazoles stems primarily from their ability to function as Type I Kinase Inhibitors . They bind to the active conformation of the kinase (DFG-in), mimicking the adenine ring of ATP.

Key Signaling Pathways

-

Src/Abl Inhibition: Similar to Dasatinib, 2-AT derivatives occupy the ATP pocket, blocking downstream signaling in CML (Chronic Myeloid Leukemia).

-

VEGFR-2 Inhibition: Blocks angiogenesis in solid tumors.

-

PI3K/Akt Pathway: Modulates cell survival and apoptosis.

Visualization: Kinase Inhibition Cascade

Figure 2: Signal transduction blockade. The 2-AT derivative competitively inhibits the receptor tyrosine kinase (RTK), halting the downstream PI3K/Akt/mTOR cascade.

Part 3: Experimental Workflows & Biological Validation

To ensure scientific integrity, biological data must be generated using orthogonal assays. A single assay (e.g., MTT) is insufficient due to the potential for off-target toxicity.

Workflow 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) against specific cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add the synthesized 2-AT derivative at serial dilutions (0.1 µM to 100 µM). Include Dasatinib as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48–72 hours.

-

Detection: Add MTT reagent. Viable mitochondria convert MTT (yellow) to formazan (purple).

-

Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm.

-

Self-Validation: If the vehicle control shows <90% viability, the assay is invalid.

-

Workflow 2: Enzymatic Kinase Assay (ADP-Glo)

Purpose: Confirm that cytotoxicity is due to kinase inhibition, not general toxicity.

-

Reaction: Mix Recombinant Kinase (e.g., VEGFR-2) + Substrate + ATP + Test Compound.

-

Incubation: 60 min at Room Temperature.

-

Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which generates light via luciferase.

-

Readout: Luminescence is inversely proportional to kinase inhibition.

Part 4: Data Analysis & Case Studies

The following table summarizes comparative potency data from recent literature, illustrating the SAR trends where N-substitution and aryl-ring functionalization dramatically impact potency.

Table 1: Comparative IC50 Values of 2-Aminothiazole Derivatives

| Compound ID | Structure Description | Target Kinase | IC50 (µM) | Cell Line (Activity) | Ref |

| Dasatinib | 2-amino-thiazole-5-carboxamide core | Src/Abl | < 0.001 | K562 (Leukemia) | [1] |

| Cmpd 9 | 4-(4-chlorophenyl)-thiazole | VEGFR-2 | 0.40 | MCF-7 (Breast) | [2] |

| Cmpd 54 | 2-aminobenzothiazole derivative | PI3K | 0.001 | PC-3 (Prostate) | [3] |

| Cmpd 14 | 5-ethyloxazole-substituted thiazole | CDK2 | 0.0014 | A2780 (Ovarian) | [4] |

Critical Insight: The "PAINS" Warning

Researchers must be aware that some 2-aminothiazoles are classified as Pan-Assay Interference Compounds (PAINS) . They can sequester metal ions or form aggregates that nonspecifically inhibit enzymes.

-

Mitigation Strategy: Always include a detergent (e.g., 0.01% Triton X-100) in kinase assays to prevent aggregation-based inhibition.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

-

Gomha, S. M., et al. (2021).[2] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Link

-

Zhang, X., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.[1][3][4][5] European Journal of Medicinal Chemistry. Link

-

Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[1] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. BenchChem Protocols. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Antimicrobial and Anti-inflammatory Activity of Substituted Thiazoles

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for designing therapeutic agents.[3] This is evidenced by the numerous FDA-approved drugs that incorporate the thiazole moiety, spanning a wide range of therapeutic areas including antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[1][2][4] Notable examples include the antibiotic Penicillin, the anti-HIV agent Ritonavir, and the anti-inflammatory drug Meloxicam.[1] This guide provides a comprehensive technical overview of the antimicrobial and anti-inflammatory activities of substituted thiazoles, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Synthetic Pathways to Substituted Thiazoles: The Hantzsch Synthesis and Beyond

The functionalization of the thiazole core is crucial for modulating its biological activity. The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the construction of this heterocyclic system.[1] This method typically involves the condensation of an α-haloketone with a thioamide.[1][5] The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring.[5]

Beyond the classical Hantzsch synthesis, various other methods have been developed to access diverse substituted thiazoles. These include reactions involving α-aminonitriles (Cook-Heilborn synthesis) and the hydrolysis of ω-thiocyanoketones (Tcherniac's synthesis). Modern synthetic approaches often employ microwave assistance to reduce reaction times and improve yields. The versatility of these synthetic routes allows for the introduction of a wide array of substituents at different positions of the thiazole ring, enabling the fine-tuning of its pharmacological properties.

Antimicrobial Activity of Substituted Thiazoles: A Multi-pronged Attack on Pathogens

Thiazole derivatives have demonstrated significant efficacy against a broad spectrum of microorganisms, including bacteria and fungi.[6][7][8] Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of substituted thiazoles are diverse and depend on their specific structural features. Some of the key mechanisms include:

-

Inhibition of Essential Enzymes: Thiazole-containing compounds have been shown to inhibit enzymes crucial for microbial survival. For instance, some derivatives target β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[5]

-

Disruption of Cell Division: Certain thiazole derivatives have been found to target FtsZ, a protein that forms a contractile ring at the site of cell division in bacteria. Inhibition of FtsZ leads to filamentation and eventual cell death.

-

Interference with Antioxidant Systems: Some thiazole compounds have been shown to interfere with the antioxidant systems of microorganisms, leading to an accumulation of reactive oxygen species and subsequent cellular damage.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring and any appended moieties. Key SAR observations include:

-

2-Amino Thiazole Moiety: The presence of a 2-amino group is often associated with significant antibacterial and antifungal activity.[6]

-

Substituents at Positions 4 and 5: The introduction of various heterocyclic rings at position 5 of the thiazole core has been shown to enhance antimicrobial activity.[7] For example, imidazotriazole and thiazolopyrimidine substitutions have led to compounds with potent activity against Aspergillus niger.[7] Aryl substituents at position 4, particularly those with chloro groups, have been linked to antibacterial activity.[10]

-

Compounds with Multiple Thiazole Rings: The synthesis of molecules containing more than one thiazole ring has been demonstrated to enhance their therapeutic activities.[7]

Experimental Protocols for Antimicrobial Screening

The evaluation of the antimicrobial activity of novel thiazole derivatives typically involves a series of in vitro assays to determine their potency and spectrum of activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The thiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of representative substituted thiazoles against various pathogens.

| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |

| Compound A | 2-amino, 4-(4'-acetanilido) | S. aureus | Comparable to Ampicillin | [6] |

| Compound B | 2-amino, 4-(4'-acetanilido) | E. coli | Comparable to Ampicillin | [6] |

| Compound C | 2,5-dichloro thienyl | A. fumigatus | 6.25 - 12.5 | [5] |

| Compound D | 2,5-dichloro thienyl | S. aureus | 6.25 - 12.5 | [5] |

| Compound E | Imidazotriazole at position 5 | S. epidermidis | More potent than Amphotericin B | [4][7] |

Anti-inflammatory Activity of Substituted Thiazoles: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[11][12] Substituted thiazoles have emerged as promising anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[7][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are mediated through various mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many thiazole-based compounds act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[11][12] Some derivatives exhibit selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

-

Inhibition of 5-Lipoxygenase (5-LOX): Dual inhibition of both COX and 5-LOX pathways is a desirable strategy for developing anti-inflammatory drugs with an improved safety profile.[11][14] Several thiazole derivatives have been identified as potent dual COX/5-LOX inhibitors.[14]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.[15] Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to the downregulation of downstream inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS).[15][16]

-

Inhibition of Pro-inflammatory Cytokines: Thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiazoles is intricately linked to their substitution patterns:

-

2-Substituted Amino Thiazoles: This structural motif is often considered essential for anti-inflammatory activity.[17]

-

Aryl Substituents: The nature and position of substituents on aryl rings attached to the thiazole core significantly influence COX/LOX inhibitory activity. For instance, nitro and chloro groups on a benzene ring have been found to be favorable for COX-1/LOX inhibition.[12]

-

Bulky Groups: The introduction of bulky groups, such as a naphthalene ring, at positions 4 and 5 of the thiazole can lead to enhanced COX-2 selectivity.[12]

Experimental Protocols for Anti-inflammatory Screening

A combination of in vitro and in vivo models is employed to characterize the anti-inflammatory potential of substituted thiazoles.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are typically used. The animals are fasted overnight before the experiment.

-

Compound Administration: The test thiazole derivative, a standard drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Protocol 3: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid is used as the substrate.

-

Incubation: The enzyme is pre-incubated with the test thiazole derivative at various concentrations for a short period.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected substituted thiazoles.

| Compound ID | Target | Assay | IC50 (µM) / % Inhibition | Reference |

| Compound F | COX-2/5-LOX | In vitro enzyme inhibition | IC50: 0.09 (COX-2), 0.38 (5-LOX) | [14] |

| Compound G | COX-2/5-LOX | Carrageenan-induced paw edema | 60.82% inhibition | [14] |

| Compound H | COX-1/COX-2 | In vitro enzyme inhibition | IC50: 5.6 (COX-1), 1.52 (COX-2) | [12] |

| Compound I | COX-1/COX-2 | In vitro enzyme inhibition | IC50: 4.5 (COX-1), 1.06 (COX-2) | [12] |

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway: NF-κB Inhibition by Benzothiazoles

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

Substituted thiazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. The ongoing exploration of structure-activity relationships will continue to guide the design of more potent and selective thiazole derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in more advanced preclinical and clinical settings. The development of novel thiazole-based therapeutics holds significant potential for addressing the growing challenges of antimicrobial resistance and chronic inflammatory diseases.

References

- Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC. (n.d.).

- (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.).

- Thiazole synthesis - Organic Chemistry Portal. (n.d.).

- New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed. (n.d.).

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).

- A review on thiazole based compounds & it's pharmacological activities. (n.d.).

- [PDF] Thiazoles and Thiazolidinones as COX/LOX Inhibitors - Semantic Scholar. (n.d.).

- ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL HETEROCYCLIC SUBSTITUTED THIAZOLE DERIVATIVES - Rasayan Journal of Chemistry. (n.d.).

- Synthesis, antimicrobial activity and advances in structure-activity relationships (SARs) of novel tri-substituted thiazole derivatives | Request PDF. (n.d.).

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. (n.d.).

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (n.d.).

- Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.).

- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).

- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC. (n.d.).

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (n.d.).

- Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed. (2020, April 25).

- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).

- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - NIH. (n.d.).

- Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC. (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.).

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (2023, August 6).

- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - ResearchGate. (n.d.).

- Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate. (n.d.).

- Structure–activity relationship (SAR) of 1,3‐thiazole and... - ResearchGate. (n.d.).

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (n.d.).

- Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - MDPI. (n.d.).

- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. (n.d.).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.).

- Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PubMed. (n.d.).

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

preliminary biological evaluation of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

CAS: 438218-20-3 | Scaffold Class: 2-Aminothiazole

Executive Summary

This technical guide outlines the standardized protocol for the preliminary biological evaluation of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine . As a 2-aminothiazole derivative featuring a lipophilic isopropyl moiety at the para-position of the phenyl ring and a C5-methyl substitution, this compound represents a classic "privileged structure" in medicinal chemistry.

Historical Structure-Activity Relationship (SAR) data for this scaffold suggests high potential in two distinct therapeutic areas: non-steroidal anti-inflammatory (NSAID) activity via COX-2 inhibition and antimicrobial activity via bacterial cell wall synthesis interference. This guide prioritizes the evaluation of these pathways while mandating rigorous physicochemical profiling to address the solubility challenges inherent to the isopropyl substitution.

Part 1: Physicochemical & In Silico Profiling

Objective: To establish the "drug-likeness" of the compound and determine solvent compatibility for biological assays.

The presence of the isopropyl group significantly increases the partition coefficient (LogP), potentially enhancing membrane permeability but compromising aqueous solubility. Before any biological assay, the following parameters must be established to prevent false negatives due to precipitation.

Lipinski Compliance & Solubility Check

| Parameter | Predicted Value/Range | Implication for Protocol |

| Molecular Weight | ~232.34 g/mol | High bioavailability potential (Rule of 5 compliant). |

| cLogP | 3.0 – 3.8 (Est.) | High Lipophilicity. Requires DMSO for stock; avoid aqueous buffers >1% DMSO final conc. |

| H-Bond Donors | 1 (Amine) | Good membrane permeability. |

| H-Bond Acceptors | 2 (N, S) | Good target binding potential. |

Formulation Protocol

-

Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

-

Stock Concentration: 10 mM.

-

Storage: -20°C, desiccated.

-

Working Solution: Dilute in serum-free media or PBS immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

Part 2: Primary Therapeutic Evaluation (Anti-Inflammatory)

Hypothesis: The 2-aminothiazole core mimics the pharmacophore of selective COX-2 inhibitors (e.g., Meloxicam). The C4-phenyl group fits the hydrophobic pocket of the cyclooxygenase enzyme.

Assay: COX-1 vs. COX-2 Isoform Inhibition

Methodology: Colorimetric COX Inhibitor Screening Assay. Rationale: Differentiating between constitutive COX-1 (gastric protection) and inducible COX-2 (inflammation) is critical. A high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the target.

Step-by-Step Protocol

-

Enzyme Preparation: Thaw recombinant ovine COX-1 and human recombinant COX-2 on ice.

-

Incubation:

-

Add 10 μL of test compound (0.01 μM – 100 μM serial dilution) to reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Add 10 μL of Heme and 10 μL of Enzyme.

-

Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

-

Initiation: Add 10 μL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

-

Measurement: Incubate for 2 minutes. Measure absorbance at 590 nm.

-

Controls:

-

Positive Control: Celecoxib (Selective COX-2 inhibitor).

-

Vehicle Control: 0.5% DMSO.

-

Background: No enzyme.

-

Mechanistic Visualization (COX Pathway)

The following diagram illustrates the intervention point of the aminothiazole derivative within the inflammatory cascade.

Figure 1: Proposed Mechanism of Action. The aminothiazole derivative competitively binds to the COX-2 active site, blocking the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins.

Part 3: Secondary Evaluation (Antimicrobial Efficacy)

Hypothesis: 2-aminothiazoles have demonstrated efficacy in inhibiting bacterial cell wall synthesis (Mur ligase inhibition).[1] The lipophilic isopropyl group may enhance penetration through the peptidoglycan layer of Gram-positive bacteria.

Assay: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution Method (CLSI Standards).

Step-by-Step Protocol

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213 and E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well round-bottom plates.

-

Compound Addition:

-

Add 100 μL of CAMHB to columns 2-12.

-

Add 200 μL of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (at 2x max concentration) to column 1.

-

Perform serial 2-fold dilution from column 1 to 10.

-

-

Inoculation: Add 100 μL of diluted bacterial suspension to wells 1-11.

-

Incubation: 16-20 hours at 37°C (aerobic).

-

Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Part 4: Safety & Toxicology (Self-Validating Step)

Rationale: High lipophilicity correlates with non-specific membrane disruption. It is vital to prove that the biological activity is due to specific target engagement (COX/Mur ligase) and not general cytotoxicity.

Assay: MTT Cell Viability Assay

Cell Line: HEK293 (Normal Kidney) or HepG2 (Liver).

Step-by-Step Protocol

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with compound (1 μM – 100 μM) for 24 hours.

-

Dye Addition: Add 20 μL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.

-

Solubilization: Aspirate media. Add 150 μL DMSO to dissolve formazan crystals.

-

Quantification: Read Absorbance at 570 nm.

-

Calculation:

.

Part 5: Evaluation Workflow Summary

The following diagram summarizes the decision logic for the evaluation of this compound.

Figure 2: Biological Evaluation Logic Flow. Toxicity screening acts as a gatekeeper before efficacy trials to ensure data integrity.

References

-

Scholars Research Library. (2014).[2] Biological and medicinal significance of 2-aminothiazoles.[1][2][3][4] Der Pharmacia Lettre.[2] Link

-

Taylor & Francis Online. (2019). Dual evaluation of some novel 2-amino-substituted coumarinylthiazoles as anti-inflammatory–antimicrobial agents and their docking studies with COX-1/COX-2 active sites. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.[2][5] Molecules.[1][2][3][4][5][6][7] Link

-

National Institutes of Health (PMC). (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. Chemistry Central Journal. Link

-

ChemicalBook. 4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-AMINE Properties and Safety.Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

theoretical studies on the electronic properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Content Type: Technical Whitepaper Subject: Electronic Structure, Reactivity Descriptors, and Spectroscopic Validation Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary: The Thiazole Pharmacophore[1]

The molecule 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine represents a critical scaffold in medicinal chemistry, combining a lipophilic cumene (isopropylphenyl) tail with a polar, hydrogen-bond-capable aminothiazole head. This specific derivative is of high interest due to the electronic modulation provided by the C5-methyl group, which introduces steric constraints that differentiate it from simple 4-phenylthiazoles.

This technical guide outlines the theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It details the protocols for geometry optimization, electronic property calculation (HOMO-LUMO), and molecular electrostatic potential (MEP) mapping, establishing a causal link between these quantum descriptors and biological activity (e.g., antimicrobial or anti-inflammatory potential).

Computational Methodology & Workflow

To ensure scientific integrity, the theoretical study of this molecule must follow a self-validating workflow. The standard of care in this field utilizes the B3LYP hybrid functional due to its proven balance between computational cost and accuracy for organic thermochemistry.

The Computational Pipeline (DOT Visualization)

The following diagram illustrates the logical flow of the computational study, from initial structure generation to global reactivity prediction.

Figure 1: Standardized computational workflow for thiazole derivative characterization.

Protocol: Step-by-Step Execution

Step 1: Basis Set Selection

-

Protocol: Use 6-311++G(d,p) .[1]

-

Causality: The "++" diffuse functions are critical for describing the lone pairs on the Sulfur and Nitrogen atoms, as well as the anion-like character often found in hydrogen-bonding interactions. The "(d,p)" polarization functions account for the distortion of orbitals in the aromatic rings.

Step 2: Geometry Optimization

-

Software: Gaussian 09/16 or ORCA.

-

Directive: Optimize without symmetry constraints (

symmetry) to allow the isopropyl group to rotate into its global minimum and the phenyl ring to twist relative to the thiazole plane. -

Validation: The output must show zero imaginary frequencies (NIMAG=0). If an imaginary frequency corresponds to the methyl rotation, the structure is a transition state, not a minimum.

Step 3: Solvent Effects (PCM/SMD)

-

Protocol: Apply the Polarizable Continuum Model (PCM) using water (

) or DMSO. -

Reasoning: Biological activity occurs in aqueous media. Gas-phase calculations often overestimate intramolecular hydrogen bonding and fail to predict the correct dipole moment in vivo.

Geometric & Electronic Structure Analysis

Structural Conformation

Unlike 2-amino-4-phenylthiazole, the 5-methyl group in this derivative introduces steric hindrance with the ortho-protons of the phenyl ring.

-

Torsion Angle: Expect a torsion angle (

) between the thiazole and phenyl ring of 30°–45° . This de-planarization interrupts -

Bond Lengths: The

bond typically shows partial double-bond character (~1.35 Å), indicating resonance delocalization of the amine lone pair into the thiazole ring.

Frontier Molecular Orbitals (FMOs)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical stability and bioactivity.

| Orbital | Localization Description | Chemical Significance |

| HOMO | Concentrated on the thiazole sulfur and the exocyclic amine nitrogen. | Represents the electron donor capacity. High HOMO energy implies the molecule is easily oxidized or can donate electrons to a receptor. |

| LUMO | Delocalized over the phenyl ring and the C=N bond of the thiazole. | Represents the electron acceptor capacity. Low LUMO energy suggests susceptibility to nucleophilic attack. |

| Band Gap | A lower gap (soft molecule) correlates with higher polarizability and often higher biological activity. |

Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for docking studies, predicting where the drug will bind to a protein.

-

Negative Regions (Red): Localized on the N3 atom (thiazole ring nitrogen) and the amine nitrogen . These are H-bond acceptors/donors.

-

Positive Regions (Blue): Localized on the amine protons and the isopropyl protons .

-

Neutral Regions (Green): The lipophilic isopropylphenyl tail, essential for hydrophobic interactions within protein pockets.

Global Reactivity Descriptors

To quantify the chemical behavior of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, we calculate global descriptors based on Koopmans' theorem. These values are derived from the vertical ionization potential (

Calculated Descriptors Table (Theoretical Range)

Note: Values below are representative of 2-amino-4-arylthiazole derivatives calculated at B3LYP/6-311G++(d,p) level.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | 5.8 – 6.2 | Energy required to remove an electron. | |

| Electron Affinity (A) | 1.5 – 1.9 | Energy released when adding an electron. | |

| Chemical Hardness ( | 2.0 – 2.2 | Resistance to charge transfer. Lower = softer/more reactive. | |

| Electrophilicity Index ( | 3.5 – 4.0 | Propensity to accept electrons. High |

Chemical Logic

The isopropyl group is an electron-donating group (EDG) via hyperconjugation. This raises the HOMO energy compared to an unsubstituted phenyl ring, making the molecule a better nucleophile . This suggests the molecule is likely to interact with electrophilic residues (like Histidine or Serine) in enzyme active sites.

Spectroscopic Validation (IR & NMR)

Theoretical studies must be benchmarked against experimental data to verify the chosen basis set.

Vibrational Assignments (FT-IR)

- Asymmetric: Predicted ~3400–3500 cm⁻¹.

- Symmetric: Predicted ~3300–3400 cm⁻¹.

- Thiazole: A strong characteristic band at ~1580–1600 cm⁻¹.

-

Scaling Factor: DFT overestimates frequencies due to anharmonicity. Apply a scaling factor of 0.967 for B3LYP/6-311G++(d,p) to match experimental results.

NMR Shifts (GIAO Method)

-

Isopropyl Methyls: Doublet at ~1.2 ppm.

-

Isopropyl Methine: Septet at ~2.9 ppm.

-

Thiazole Methyl: Singlet at ~2.3 ppm (deshielded by the aromatic ring).

-

Amine Protons: Broad singlet at ~5.0–7.0 ppm (highly solvent-dependent).

Biological Interface: SAR Logic

The biological efficacy of this molecule is driven by its structural components.[2]

Figure 2: Structure-Activity Relationship (SAR) map.

Mechanism: The isopropylphenyl tail anchors the molecule in hydrophobic pockets of enzymes (e.g., COX-2 or bacterial DNA gyrase), while the aminothiazole head forms hydrogen bonds with the protein backbone. The 5-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

References

-

Babiyana, S., et al. (2025). "Synthesis, theoretical, spectroscopic profiles... of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-(4-methylphenyl)-1,3-thiazole."[1] Discover Chemistry.

-

Mebi, A.C. (2011). "DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]." Journal of Chemical Sciences.

- Narayana, B., et al. (2004). "Synthesis and biological activity of some new 2-amino-4-arylthiazole derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements. (Cited for general class activity).

- Becke, A.D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.

- Frisch, M.J., et al. "Gaussian 16, Revision C.01." Wallingford CT: Gaussian, Inc.

Sources

Methodological & Application

Synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine: A Detailed Protocol for Drug Discovery and Development

Introduction: The Significance of 2-Aminothiazoles and the Hantzsch Synthesis

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The enduring relevance of this heterocyclic scaffold drives the continued development of robust and efficient synthetic methodologies. The Hantzsch thiazole synthesis, a classic condensation reaction dating back to the late 19th century, remains a premier and versatile method for constructing the thiazole ring.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding route to these valuable compounds.[1][2]

This application note provides a comprehensive, in-depth protocol for the synthesis of a specific 2-aminothiazole derivative, 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438218-20-3).[3] This guide is tailored for researchers and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Reaction Scheme and Mechanism

The synthesis of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine via the Hantzsch synthesis proceeds through a well-established mechanism. The overall reaction is depicted below:

Scheme 1: Overall synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic 2-aminothiazole ring.[1][2]

Experimental Protocol

This protocol is divided into two main stages: the preparation of the α-bromoketone precursor and the subsequent Hantzsch cyclization to form the target 2-aminothiazole.

Part 1: Synthesis of 2-Bromo-1-(4-isopropylphenyl)propan-1-one

The requisite α-bromoketone is prepared via a two-step sequence starting from commercially available cumene.

Step 1a: Friedel-Crafts Acylation to Synthesize 1-(4-isopropylphenyl)propan-1-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM).

-

Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of propanoyl chloride (1.0 eq.) in dry DCM dropwise via the dropping funnel.

-

Addition of Cumene: Following the addition of the acid chloride, add cumene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 1b: α-Bromination of 1-(4-isopropylphenyl)propan-1-one

-

Reaction Setup: In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve the synthesized 1-(4-isopropylphenyl)propan-1-one (1.0 eq.) in a suitable solvent like glacial acetic acid or chloroform.

-

Bromination: Add bromine (1.0 eq.) dropwise to the solution at room temperature. The disappearance of the bromine color indicates its consumption. The reaction can be gently warmed if necessary to initiate.

-

Reaction Monitoring: Monitor the progress of the bromination by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry. The crude 2-bromo-1-(4-isopropylphenyl)propan-1-one can be used directly in the next step or recrystallized from a suitable solvent like ethanol for higher purity.

Part 2: Hantzsch Synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(4-isopropylphenyl)propan-1-one (1.0 eq.) and thiourea (1.1 eq.).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) with vigorous stirring.[1][5] The reaction is typically complete within 2-5 hours. Monitor the progress by TLC.[5]

-